Dynamin IN-1
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Overview
Description
Dynamin IN-1 is a potent inhibitor of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis. This compound has an IC50 value of 1.0 µM, making it highly effective in inhibiting dynamin activity . This compound is primarily used in scientific research to study the role of dynamin in various cellular processes, including endocytosis and synaptic vesicle recycling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dynamin IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to verify the compound’s chemical structure and activity. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Dynamin IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Dynamin IN-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the role of dynamin in chemical reactions and molecular interactions.
Biology: Helps in understanding the mechanisms of endocytosis and synaptic vesicle recycling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dynamin dysfunction, such as neurodegenerative disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting dynamin
Mechanism of Action
Dynamin IN-1 exerts its effects by inhibiting the GTPase activity of dynamin, preventing the hydrolysis of GTP and subsequent membrane fission during clathrin-mediated endocytosis . This inhibition disrupts the formation of clathrin-coated vesicles, affecting various cellular processes such as receptor turnover and nutrient uptake . The molecular targets of this compound include the GTPase domain of dynamin, which is essential for its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Dynasore: Another potent dynamin inhibitor with similar functions but different chemical structure.
MiTMAB: A dynamin inhibitor that targets the pleckstrin homology domain of dynamin.
Dyngo-4a: A small molecule inhibitor of dynamin with distinct binding properties.
Uniqueness
Dynamin IN-1 is unique due to its high potency and specificity for the GTPase domain of dynamin. Unlike other inhibitors, it has a well-defined mechanism of action and has been extensively studied in various scientific research applications .
Properties
IUPAC Name |
1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWXMTLLUDXGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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